1-(Difluoromethyl)naphthalene-7-acetonitrile
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Overview
Description
1-(Difluoromethyl)naphthalene-7-acetonitrile is an organic compound with the molecular formula C13H9F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethyl group (-CF2H) and an acetonitrile group (-CH2CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the naphthalene ring .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)naphthalene-7-acetonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-7-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-7-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-7-acetonitrile: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
1-(Fluoromethyl)naphthalene-7-acetonitrile: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
1-(Methyl)naphthalene-7-acetonitrile: Contains a methyl group (-CH3) instead of a difluoromethyl group.
Uniqueness: 1-(Difluoromethyl)naphthalene-7-acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
Molecular Formula |
C13H9F2N |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[8-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-3-1-2-10-5-4-9(6-7-16)8-12(10)11/h1-5,8,13H,6H2 |
InChI Key |
XEEXUAAHNJMPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)C(F)F |
Origin of Product |
United States |
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